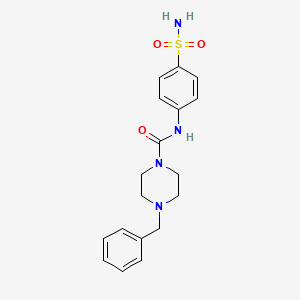
1-(4-Aminosulfonyl-anilinoformyl)-4-benzyl-piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Aminosulfonyl-anilinoformyl)-4-(2-trifluoromethylbenzyl)-piperazine, with the chemical formula C₁₉H₂₁F₃N₄O₃S, is a complex organic compound. It combines an anilinoformyl group, a benzyl group, and a piperazine ring. The compound’s molecular weight is approximately 442.46 g/mol .
Preparation Methods
Synthetic Routes:
Industrial Production:
Industrial production methods are proprietary and closely guarded by manufacturers. Researchers and pharmaceutical companies may develop their own synthetic routes for large-scale production.
Chemical Reactions Analysis
1-(4-Aminosulfonyl-anilinoformyl)-4-(2-trifluoromethylbenzyl)-piperazine can participate in various chemical reactions:
Oxidation and Reduction: Depending on reaction conditions, it may undergo oxidation or reduction processes.
Substitution Reactions: The benzyl group can be substituted under appropriate conditions.
Common Reagents: Reagents like acids, bases, and catalysts play a role in its transformations.
Major Products: The specific products formed from these reactions would depend on the reaction type and conditions.
Scientific Research Applications
This compound has diverse applications:
Medicine: It might be investigated for potential therapeutic effects due to its unique structure.
Chemical Research: Researchers may explore its reactivity and properties.
Biological Studies: Its interactions with biological systems could be of interest.
Industry: It could find applications in materials science or other industrial processes.
Mechanism of Action
The exact mechanism by which 1-(4-Aminosulfonyl-anilinoformyl)-4-(2-trifluoromethylbenzyl)-piperazine exerts its effects remains unknown. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While specific comparisons are lacking, researchers may explore similar compounds with related structures. Unfortunately, I don’t have a list of directly comparable compounds at the moment.
Remember that this information is based on publicly available data, and proprietary details may differ.
Properties
Molecular Formula |
C18H22N4O3S |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
4-benzyl-N-(4-sulfamoylphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C18H22N4O3S/c19-26(24,25)17-8-6-16(7-9-17)20-18(23)22-12-10-21(11-13-22)14-15-4-2-1-3-5-15/h1-9H,10-14H2,(H,20,23)(H2,19,24,25) |
InChI Key |
VJPQXXSBUBPQDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Oxaspiro[4.5]decan-2-one](/img/structure/B13578085.png)
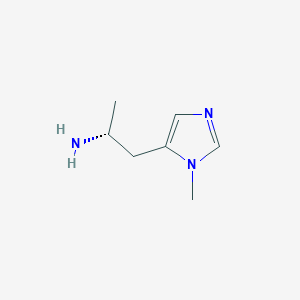

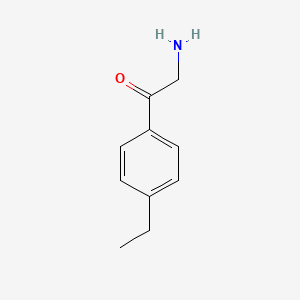
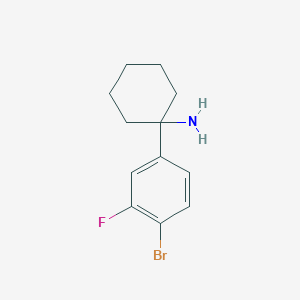
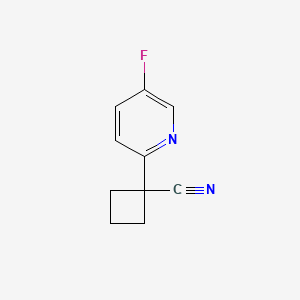

![N-[(2,4-dichlorophenyl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B13578126.png)
![1-[(Tert-butyldimethylsilyl)oxy]hexan-3-one](/img/structure/B13578133.png)
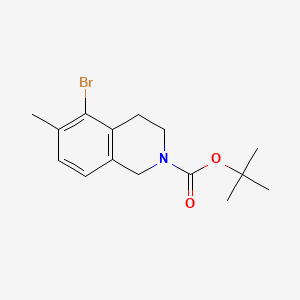
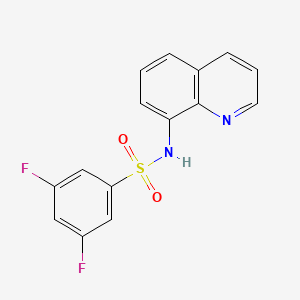
![2-Amino-1-(7-chlorobenzo[d][1,3]dioxol-5-yl)ethan-1-ol](/img/structure/B13578155.png)
![Tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl]pyrrolidine-1-carboxylate](/img/structure/B13578161.png)
